

Spectroscopic Profile of 1-Benzylpiperidin-2-one: A Technical Guide

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Compound of Interest

Compound Name: 1-Benzylpiperidin-2-one

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the synthetic compound **1-Benzylpiperidin-2-one**. This document is intended to serve as a core reference for researchers and professionals engaged in drug development and chemical analysis, offering detailed spectral information and the methodologies for its acquisition.

Introduction

1-Benzylpiperidin-2-one is a lactam derivative with a benzyl substituent on the nitrogen atom. As a versatile chemical intermediate, its structural elucidation is paramount for its application in synthetic chemistry and drug discovery. This guide presents its characteristic spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a foundational dataset for its identification and characterization.

Spectroscopic Data

The following sections summarize the quantitative spectroscopic data for **1-Benzylpiperidin-2-one**, presented in a clear and structured format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ^1H NMR Spectroscopic Data for **1-Benzylpiperidin-2-one**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.35 - 7.20	m	5H	Aromatic protons (C_6H_5)
4.60	s	2H	Benzyl CH_2
3.25	t	2H	N- CH_2 (Piperidinone ring)
2.50	t	2H	CO- CH_2 (Piperidinone ring)
1.90 - 1.80	m	4H	CH_2 - CH_2 (Piperidinone ring)

Table 2: ^{13}C NMR Spectroscopic Data for **1-Benzylpiperidin-2-one**

Chemical Shift (δ) ppm	Assignment
170.5	C=O (Carbonyl)
137.0	Aromatic C (Quaternary)
128.7	Aromatic CH
127.8	Aromatic CH
127.3	Aromatic CH
51.0	Benzyl CH_2
49.5	N- CH_2 (Piperidinone ring)
31.0	CO- CH_2 (Piperidinone ring)
23.0	CH_2 (Piperidinone ring)
21.5	CH_2 (Piperidinone ring)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for **1-Benzylpiperidin-2-one**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3060-3030	Medium	Aromatic C-H stretch
2940-2860	Medium	Aliphatic C-H stretch
1645	Strong	C=O stretch (Amide I band)
1495, 1450	Medium	Aromatic C=C stretch
730, 695	Strong	Aromatic C-H bend (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for **1-Benzylpiperidin-2-one**

m/z	Relative Intensity (%)	Assignment
189	40	[M] ⁺ (Molecular ion)
91	100	[C ₇ H ₇] ⁺ (Tropylium ion)
118	35	[M - C ₆ H ₅] ⁺
160	25	[M - C ₂ H ₅] ⁺
65	15	[C ₅ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of **1-Benzylpiperidin-2-one** was dissolved in 0.5-1.0 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then filtered into a 5 mm NMR tube.

Instrumentation and Data Acquisition: ^1H and ^{13}C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. ^1H NMR spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans. ^{13}C NMR spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans, with broadband proton decoupling.

Infrared (IR) Spectroscopy

Sample Preparation: A thin film of **1-Benzylpiperidin-2-one** was prepared by dissolving a small amount of the solid sample in a volatile solvent such as methylene chloride and depositing a drop of the solution onto a potassium bromide (KBr) salt plate. The solvent was allowed to evaporate completely, leaving a thin, uniform film of the sample on the plate.^{[1][2]}

Instrumentation and Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two, over a range of 4000-400 cm^{-1} . The spectrum was acquired by averaging 16 scans with a resolution of 4 cm^{-1} . A background spectrum of the clean KBr plate was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

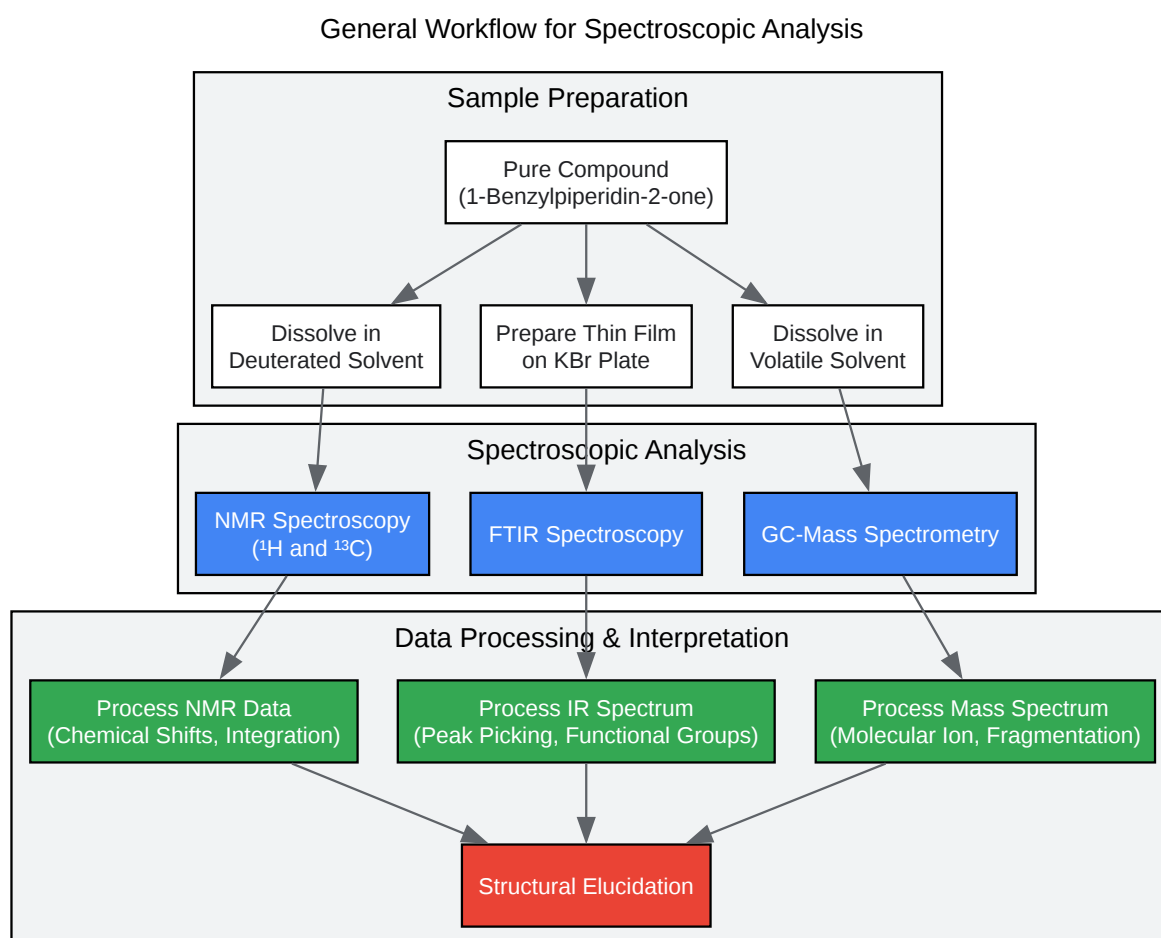
Sample Preparation: A dilute solution of **1-Benzylpiperidin-2-one** was prepared in a volatile organic solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL.

Instrumentation and Data Acquisition: Mass spectral data was obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The GC was equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 μm film thickness). The oven temperature was programmed to start at a low temperature (e.g., 70 $^\circ\text{C}$) and ramp up to a higher temperature

(e.g., 280 °C) to ensure separation of the compound. The mass spectrometer was operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-500.[3]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-Benzylpiperidin-2-one**.



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General workflow for spectroscopic analysis.

Conclusion

The spectroscopic data and protocols presented in this guide provide a detailed and foundational understanding of the chemical structure of **1-Benzylpiperidin-2-one**. This information is crucial for its unambiguous identification, quality control, and for guiding its use in further research and development activities within the pharmaceutical and chemical industries. The combination of NMR, IR, and MS data offers a powerful and comprehensive approach to the structural characterization of this important synthetic intermediate.

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